2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid
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Overview
Description
2,4-Dioxo-1,3-diazaspiro[4
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino reaction, which includes highly regioselective carbon-carbon coupling and spiro scaffold steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium-catalyzed reactions and other common reagents in organic chemistry .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester: Similar spiro structure but with different functional groups.
4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid stands out due to its specific spiro structure and the presence of both oxo and carboxylic acid functional groups.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2,4-dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-2-1-3-9(4-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |
InChI Key |
JDFPDZHGLPQPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)C(=O)NC(=O)N2)C(=O)O |
Origin of Product |
United States |
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